3,4,5-trimethoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
3,4,5-Trimethoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is a complex organic compound that features both a trimethoxyphenyl group and an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps. One common approach starts with the preparation of 3,4,5-trimethoxybenzaldehyde, which can be synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide . The aldehyde group is then converted to the corresponding amine through reductive amination. The final step involves coupling the amine with 6-methoxyindole-3-acetic acid under amide bond formation conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions to ensure cost-effectiveness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5-Trimethoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects . The indole moiety may interact with serotonin receptors, contributing to its potential anti-depressant and anti-migraine properties .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: An intermediate in the synthesis of various pharmaceuticals.
Melatonin: Shares the indole moiety and is known for its role in regulating sleep.
3,4,5-Trimethoxyamphetamine: A psychoactive compound with structural similarities.
Uniqueness
3,4,5-Trimethoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is unique due to its combination of the trimethoxyphenyl and indole groups, which confer a wide range of biological activities. This dual functionality makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H24N2O5 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H24N2O5/c1-25-15-5-6-16-13(12-23-17(16)11-15)7-8-22-21(24)14-9-18(26-2)20(28-4)19(10-14)27-3/h5-6,9-12,23H,7-8H2,1-4H3,(H,22,24) |
InChI Key |
CUUDHPACTHMANM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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